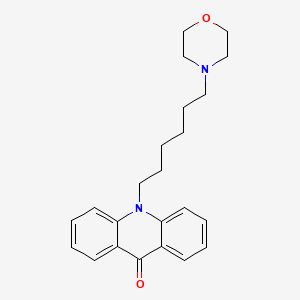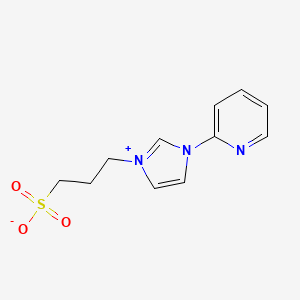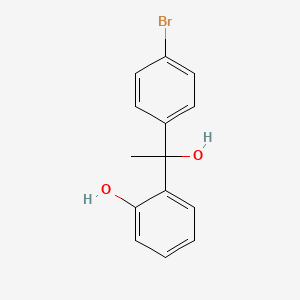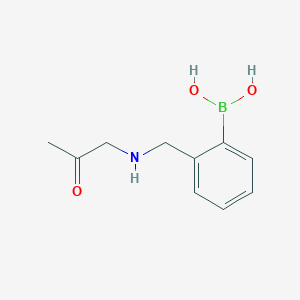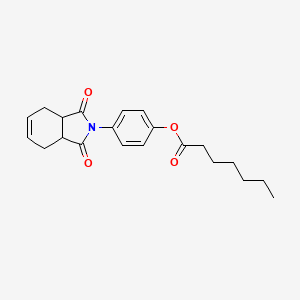![molecular formula C12H8S2 B14133779 3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
3-(Thiophen-3-yl)benzo[b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-3-yl)benzo[b]thiophene is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a benzothiophene ring. Thiophene is a five-membered ring containing sulfur, while benzothiophene is a fused ring system that includes a benzene ring and a thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)benzo[b]thiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism can yield intermediates that undergo further transformations to form the desired compound . Another approach involves the use of aryne intermediates, where alkynyl sulfides react with aryne precursors to form the benzothiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is gaining traction in industrial settings .
化学反応の分析
Types of Reactions
3-(Thiophen-3-yl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of this compound .
科学的研究の応用
3-(Thiophen-3-yl)benzo[b]thiophene has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(Thiophen-3-yl)benzo[b]thiophene varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects . In materials science, the compound’s electronic properties, such as its ability to transport charge, are crucial for its function in electronic devices .
類似化合物との比較
3-(Thiophen-3-yl)benzo[b]thiophene can be compared with other similar compounds, such as:
Benzothiophene: A simpler analog that lacks the additional thiophene ring.
Thiophene: A five-membered sulfur-containing ring that serves as a building block for more complex heterocycles.
Benzo[b]thiophene-3-carboxaldehyde: A derivative with an aldehyde functional group, used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and structural properties that are advantageous in various applications .
特性
分子式 |
C12H8S2 |
|---|---|
分子量 |
216.3 g/mol |
IUPAC名 |
3-thiophen-3-yl-1-benzothiophene |
InChI |
InChI=1S/C12H8S2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-8H |
InChIキー |
RTOHTQLPWLDLPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




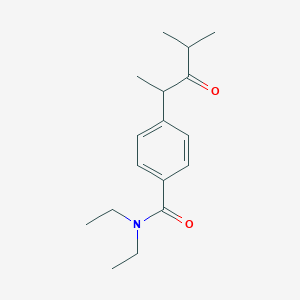
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
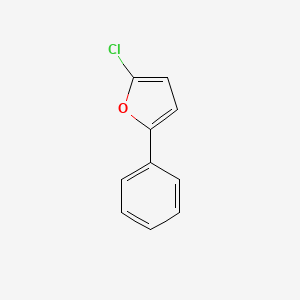
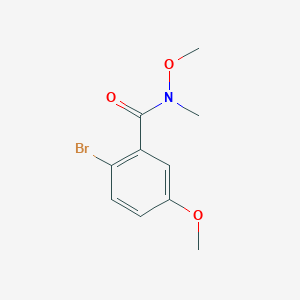


![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)
